Cas no 73398-61-5 (Decanoyl and Octanoyl Glycerides)

Decanoyl and Octanoyl Glycerides 化学的及び物理的性質
名前と識別子
-
- Decanoyl- and octanoyl glycerides
- ODO
- Mixed decanoyl octanoyl glycerides
- Glyceryl Caprylate-caprate
- 61-5
- capric triglyceride
- Caprylic
- Caprylic/Capric Triglyceride
- Caprylic Capric Triglyceride
- 11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate
- 73398-61-5
- Caprylic / capric triglyceride
- Decanoyl and Octanoyl Glycerides
-
- インチ: 1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1
- InChIKey: YWHITOKQSMJXEA-UHFFFAOYSA-M
- ほほえんだ: O(C([H])([H])C([H])(C([H])([H])O[H])O[H])C(C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 387.27466396g/mol
- どういたいしつりょう: 387.27466396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 19
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 0.94-0.96
Decanoyl and Octanoyl Glycerides 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D271850-10mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 10mg |
$87.00 | 2023-05-18 | ||
TRC | D271850-50mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 50mg |
$98.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-100g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 100g |
¥891.00 | 2024-07-28 | |
A2B Chem LLC | AX45383-100g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 95%+ | 100g |
$39.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-1kg |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 1kg |
¥3194.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-250g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 250g |
¥1369.00 | 2024-07-28 | |
Aaron | AR01EAK3-1kg |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 1kg |
$56.00 | 2025-02-11 | |
A2B Chem LLC | AX45383-500g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 98% | 500g |
$44.00 | 2024-04-19 | |
Aaron | AR01EAK3-500g |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 500g |
$33.00 | 2025-02-11 | |
Aaron | AR01EAK3-100g |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 100g |
$16.00 | 2025-03-06 |
Decanoyl and Octanoyl Glycerides 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
Decanoyl and Octanoyl Glyceridesに関する追加情報
Decanoyl and Octanoyl Glycerides: Chemical Profile and Emerging Applications in Biomedicine
Decanoyl and Octanoyl Glycerides, characterized by their unique CAS no. 73398-61-5, represent a class of lipid derivatives with significant potential in the field of biomedicine. These compounds, derived from glycerol and mixed with long-chain fatty acids, have garnered attention due to their structural versatility and biological activities. The long-chain acyl groups in these molecules contribute to their amphipathic nature, making them suitable for various applications ranging from drug delivery systems to biofuel production.
The chemical structure of Decanoyl and Octanoyl Glycerides consists of a glycerol backbone esterified with decanoic acid (a ten-carbon fatty acid) and octanoic acid (an eight-carbon fatty acid). This configuration imparts a high degree of flexibility and reactivity, enabling the compounds to interact with biological membranes and participate in metabolic pathways. The acyl chain length plays a crucial role in determining their solubility, stability, and interaction with cellular components, which are critical factors in their potential therapeutic applications.
Recent research has highlighted the role of these glycerides in modulating lipid metabolism and improving cellular function. Studies have demonstrated that Decanoyl and Octanoyl Glycerides can enhance the bioavailability of hydrophobic drugs by forming micelles or liposomes, thereby improving drug delivery efficiency. Additionally, their ability to interact with lipid rafts on cell membranes suggests potential applications in targeting specific cellular pathways involved in inflammation and cancer.
In the realm of biotechnology, Decanoyl and Octanoyl Glycerides have been explored as precursors for synthesizing more complex lipid-based materials. Their use in producing biodegradable polymers and coatings has shown promise in reducing environmental impact while maintaining functional performance. Furthermore, the emerging field of synthetic biology leverages these compounds to engineer microbial strains capable of producing high-value chemicals through metabolic engineering.
The pharmaceutical industry has also shown interest in Decanoyl and Octanoyl Glycerides due to their potential as lead compounds for drug development. Preliminary studies indicate that these glycerides may possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Their structural similarity to natural lipids allows them to mimic endogenous signaling molecules, potentially offering new therapeutic strategies for chronic diseases such as diabetes and atherosclerosis.
Industrial applications of Decanoyl and Octanoyl Glycerides are equally diverse. In cosmetics, they are used as emollients and moisturizers due to their ability to enhance skin barrier function. In food science, these compounds serve as flavor enhancers and texturizers, contributing to the sensory profile of processed foods. The growing demand for sustainable alternatives has also driven research into using Decanoyl and Octanoyl Glycerides as bio-based raw materials for industrial processes.
The synthesis of Decanoyl and Octanoyl Glycerides typically involves esterification reactions between glycerol and fatty acids under controlled conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production with minimal waste. Green chemistry principles are increasingly being applied to optimize synthetic routes, ensuring environmental compatibility while maintaining high product purity.
Future research directions for Decanoyl and Octanoyl Glycerides include exploring their role in regenerative medicine. Studies suggest that these compounds may promote tissue repair by influencing stem cell differentiation and extracellular matrix formation. Additionally, their potential use in nanotechnology is being investigated for developing targeted drug delivery systems capable of overcoming biological barriers.
The versatility of Decanoyl and Octanoyl Glycerides makes them a valuable asset across multiple industries. Their ability to bridge organic chemistry with biological systems opens up new avenues for innovation. As our understanding of lipid biochemistry continues to evolve, so too will the applications of these remarkable compounds.
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